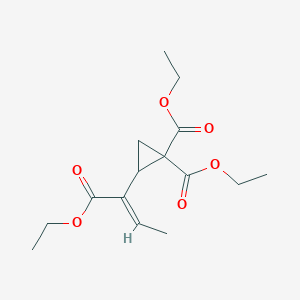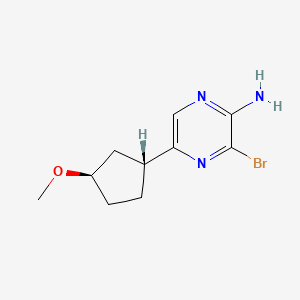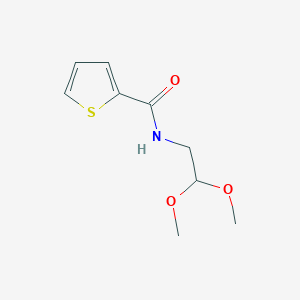
3-Hydroxy-5-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-5-methylpyrrolidin-2-one is a five-membered lactam, a type of heterocyclic compound containing nitrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methylpyrrolidin-2-one typically involves the following steps:
Starting Materials: L-proline and methyl vinyl ketone.
Reaction with Hydrochloric Acid: L-proline is reacted with methyl vinyl ketone in the presence of hydrochloric acid to form a diastereomeric mixture of 3-methyl-2-pyrrolidinones.
Reduction: The diastereomeric mixture is reduced with sodium borohydride to form a mixture of diastereomeric 3-hydroxy-5-methylpyrrolidin-2-ones.
Racemization: The mixture is treated with sodium hydroxide to racemize the product and form rac-3-Hydroxy-5-methylpyrrolidin-2-one.
Purification: The product is purified by recrystallization from methanol and water.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
化学反応の分析
Types of Reactions
3-Hydroxy-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield different diastereomers of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
科学的研究の応用
3-Hydroxy-5-methylpyrrolidin-2-one has a wide range of applications in scientific research :
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including alkaloids and unusual amino acids.
Industry: The compound is used in the production of fine chemicals, dyes, and pigments.
作用機序
The mechanism of action of 3-Hydroxy-5-methylpyrrolidin-2-one involves its interaction with various molecular targets and pathways . For example, docking analyses have suggested that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity. The compound’s versatility as a scaffold allows it to interact with different proteins and enzymes, leading to diverse biological effects.
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: A closely related compound with similar structural features but lacking the hydroxyl and methyl groups.
Pyrrolone: Another five-membered lactam with a different substitution pattern.
Piperidin-2-one: A six-membered lactam with similar biological activities.
Uniqueness
3-Hydroxy-5-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyl group enhances its solubility and potential for hydrogen bonding, while the methyl group influences its steric and electronic properties .
特性
分子式 |
C5H9NO2 |
|---|---|
分子量 |
115.13 g/mol |
IUPAC名 |
3-hydroxy-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H9NO2/c1-3-2-4(7)5(8)6-3/h3-4,7H,2H2,1H3,(H,6,8) |
InChIキー |
DONIIIFPIJYUCN-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(=O)N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


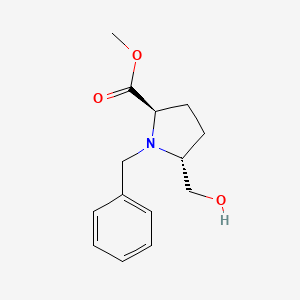
![1-Oxa-5-azaspiro[5.5]undecane](/img/structure/B13343592.png)
![2-(Cyclopropylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13343604.png)
![4'-Methoxy-5,6-dimethyl-4-nitro-[2,3'-bipyridin] 1-Oxide](/img/structure/B13343611.png)

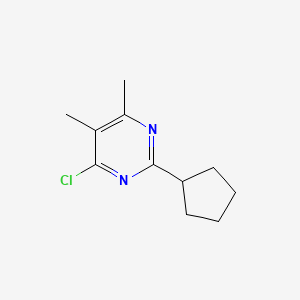
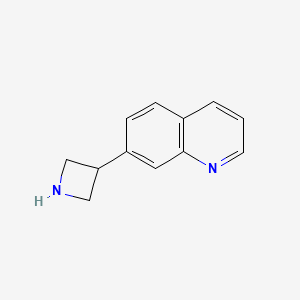

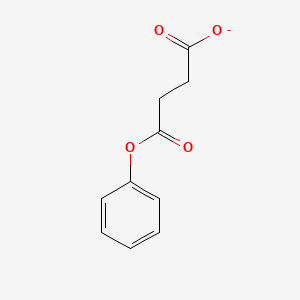
![Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B13343648.png)

